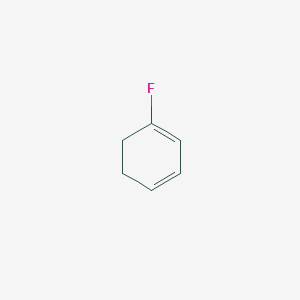

1-Fluorocyclohexa-1,3-diene

CAS No.: 76356-93-9

Cat. No.: VC19354174

Molecular Formula: C6H7F

Molecular Weight: 98.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76356-93-9 |

|---|---|

| Molecular Formula | C6H7F |

| Molecular Weight | 98.12 g/mol |

| IUPAC Name | 1-fluorocyclohexa-1,3-diene |

| Standard InChI | InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2 |

| Standard InChI Key | UIDPAOIDSQJZMC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=CC=C1)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a cyclohexa-1,3-diene backbone with a fluorine atom at the 1-position. Key structural parameters include:

-

Molecular Formula: C₆H₇F

The conjugated diene system (C1–C2 and C3–C4 double bonds) creates a planar geometry, while the fluorine substituent induces electronic effects that polarize the ring .

Table 1: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 2.3 | PubChem (XLogP3 3.0) |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

| Topological Polar SA | 0 Ų | PubChem |

Synthesis and Production

Dehydrohalogenation

A common route involves the double dehydrobromination of 1,2-dibromocyclohexane using strong bases like NaH :

This method yields 1-fluorocyclohexa-1,3-diene alongside hydrogen gas, with purity dependent on reaction conditions .

Fluorination of Cyclohexane Derivatives

Fluorination of cyclohexane or benzene over catalysts like cerium tetrafluoride (CeF₄) at elevated temperatures (400–480°C) generates polyfluorocyclohexanes, which undergo subsequent dehydrofluorination to yield fluorinated dienes . Isomerization processes using heat or acid catalysts can optimize the 1,3-diene isomer over the 1,4-isomer .

Table 2: Synthetic Methods Comparison

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Dehydrobromination | 60–75 | Byproduct formation (H₂, NaBr) | |

| Catalytic Fluorination | 40–55 | Side reactions (fragmentation) | |

| Isomerization | 80–90 | Energy-intensive |

Chemical Reactivity and Applications

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts with electron-deficient dienophiles like maleic anhydride . Fluorine’s electron-withdrawing effect enhances the diene’s reactivity, enabling faster kinetics compared to non-fluorinated analogs .

Coordination Chemistry

1-Fluorocyclohexa-1,3-diene forms complexes with transition metals such as iron and ruthenium. For example, reaction with Fe(CO)₃ yields [(C₆H₇F)Fe(CO)₃], a precursor to cyclohexadienyl derivatives used in catalysis .

Industrial and Material Science Applications

-

Liquid Crystals: Fluorinated dienes serve as intermediates in synthesizing tricyclic liquid crystals with negative dielectric anisotropy, critical for advanced display technologies .

-

Pharmaceuticals: Derivatives like 3-fluorocyclohexa-3,5-diene-1,2-diol are intermediates in biodegradation pathways of aromatic carboxylic acids .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore enantioselective fluorination strategies to access chiral fluorinated dienes, expanding their utility in asymmetric catalysis .

Environmental Impact Mitigation

Research focuses on greener synthesis routes, such as photochemical fluorination, to reduce energy consumption and hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume